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Compound of Interest
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Cat. No.: B1670478

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a comprehensive overview of the spectroscopic data for
the compound Dichloralurea (CAS No. 116-52-9), with the IUPAC name N,N'-bis(2,2,2-
trichloro-1-hydroxyethyl)urea. The chemical formula for Dichloralurea is CsHeClsN20s.

Despite extensive searches for experimental spectroscopic data, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), specific, publicly available
datasets for Dichloralurea are not readily accessible. While several chemical databases and
suppliers list the compound, and some analytical certificates mention that the structure is
confirmed by NMR, the actual spectral data is not provided.

This guide will, therefore, summarize the available information and provide predicted
spectroscopic characteristics based on the known structure of Dichloralurea and data from
related compounds.

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in publicly accessible databases, the
following sections present predicted data based on the chemical structure of Dichloralurea.

Predicted *H NMR Spectrum:
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The proton NMR spectrum of Dichloralurea is expected to be relatively simple due to the
symmetry of the molecule.

e -CH-OH Proton: A doublet is predicted for the proton on the carbon adjacent to the hydroxyl
group and the trichloromethyl group. The coupling would arise from the adjacent N-H proton.
The chemical shift is expected in the range of 5.0-6.0 ppm, deshielded by the adjacent
oxygen and chlorine atoms.

e -NH- Proton: A broad singlet or a doublet is expected for the protons of the urea functional
group, likely in the range of 6.0-8.0 ppm. The exact chemical shift and multiplicity would be
highly dependent on the solvent, concentration, and temperature.

e -OH Proton: A broad singlet is anticipated for the hydroxyl protons. Its chemical shift would
be highly variable and dependent on experimental conditions, but typically in the range of
2.0-5.0 ppm.

Predicted 3C NMR Spectrum:

e Carbonyl Carbon (C=0): The carbonyl carbon of the urea moiety is expected to have a
chemical shift in the range of 155-165 ppm.

e -CH-OH Carbon: The carbon atom bonded to the hydroxyl group and the trichloromethyl
group is predicted to appear in the range of 80-90 ppm.

¢ Trichloromethyl Carbon (-CCls): The carbon of the trichloromethyl group is expected to have
a chemical shift in the range of 95-105 ppm.

Table 1: Predicted NMR Data for Dichloralurea
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Predicted Chemical Shift

Nucleus Predicted Multiplicity
(ppm)

1H 5.0-6.0 Doublet

H 6.0-8.0 Broad Singlet/Doublet

H 2.0-5.0 Broad Singlet

13C 155 - 165 -

13C 80-90 -

13C 95 - 105 -

The IR spectrum of Dichloralurea is expected to show characteristic absorption bands for its

functional groups.

Table 2: Predicted IR Absorption Bands for Dichloralurea

Predicted Wavenumber

Functional Group Description
(cm™)

O-H Stretch 3200 - 3600 (broad) Hydroxyl group

N-H Stretch 3100 - 3500 (medium) Urea N-H bonds

C=0 Stretch 1630 - 1680 (strong) Urea carbonyl group

N-H Bend 1550 - 1640 (medium) Amide Il band

C-N Stretch 1200 - 1400 (medium) Urea C-N bonds

C-O Stretch 1000 - 1200 (strong) Hydroxyl C-O bond

C-CI Stretch 600 - 800 (strong) Trichloromethyl

The mass spectrum of Dichloralurea would be expected to show the molecular ion peak and

characteristic fragmentation patterns.

e Molecular lon (M*): The molecular weight of Dichloralurea is 354.83 g/mol . The mass

spectrum should show a cluster of peaks for the molecular ion due to the presence of
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multiple chlorine isotopes (3*Cl and 37Cl).

o Fragmentation: Key fragmentation pathways would likely involve the loss of water (Hz20),
cleavage of the C-C bond between the chiral center and the trichloromethyl group, and
fragmentation of the urea backbone.

Experimental Protocols

While specific experimental data for Dichloralurea is not available, the following are general
methodologies for acquiring the spectroscopic data discussed.

A sample of Dichloralurea would be dissolved in a suitable deuterated solvent (e.g., DMSO-ds,
CDCIls). *H and 13C NMR spectra would be recorded on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance
(ATR) accessory.

Mass spectra could be acquired using various ionization techniques such as Electron lonization
(El) or Electrospray lonization (ESI). High-resolution mass spectrometry (HRMS) would be
beneficial for confirming the elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a compound like Dichloralurea.
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Figure 1. General Workflow for Spectroscopic Analysis
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Caption: Figure 1. General Workflow for Spectroscopic Analysis

In conclusion, while experimental spectroscopic data for Dichloralurea is not readily available in
the public domain, this guide provides a summary of the expected spectral characteristics
based on its chemical structure. The provided workflow illustrates the standard process for
such a chemical analysis. Further research to locate or experimentally generate and publish
this data would be of significant value to the scientific community.

 To cite this document: BenchChem. [Spectroscopic Data of Dichloralurea: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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dicloralurea]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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